Mecetronium

Description

Classification within Quaternary Ammonium (B1175870) Compounds

Mecetronium is unequivocally classified as a quaternary ammonium compound (QAC) ontosight.aivulcanchem.com. Quaternary ammonium compounds are a broad category of organic chemicals characterized by a central nitrogen atom that is covalently bonded to four organic groups. This arrangement results in a positively charged nitrogen atom, making QACs cationic surfactants ontosight.ai. This compound, in particular, falls under the sub-classification of tetraalkylammonium salts, which are organonitrogen compounds featuring a quaternary ammonium center substituted with four alkyl chains contaminantdb.ca.

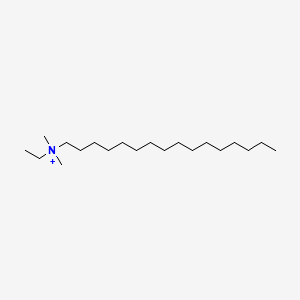

The chemical identity of this compound is often discussed in relation to its salts, such as this compound chloride and this compound ethylsulfate. This compound chloride, for instance, has the systematic IUPAC name N-ethyl-N,N-dimethylhexadecan-1-aminium chloride vulcanchem.com. This compound ethylsulfate, a widely researched derivative, possesses the chemical formula C₂₂H₄₉NO₄S and a molecular weight of approximately 423.7 g/mol nih.govpharmaffiliates.com. The core this compound cation is represented by the formula C₂₀H₄₄N⁺ nih.gov. This specific structural configuration, featuring a long hexadecyl chain attached to the quaternary ammonium center, is fundamental to its characteristic properties vulcanchem.com.

Historical Trajectories of this compound Research

The research trajectory of this compound and its derivatives, primarily this compound ethylsulfate (MES), is closely linked to the development and application of antimicrobial agents. Studies investigating MES have focused on its efficacy in disinfectants and hygiene products, including hand sanitizers and surgical hand disinfection protocols ontosight.aivulcanchem.com. Early research likely explored its potential as an antiseptic and disinfectant due to the known antimicrobial properties of QACs.

Fundamental Research Significance of this compound in Chemical Science

The fundamental research significance of this compound lies in its chemical structure, which dictates its potent surfactant and broad-spectrum antimicrobial activities vulcanchem.comsmolecule.com. The positively charged quaternary ammonium group is key to its mechanism of action, enabling it to interact electrostatically with the negatively charged phosphate (B84403) groups present in microbial cell membranes. This interaction disrupts the integrity and permeability of the cell membrane, leading to the leakage of cellular contents and subsequent cell death vulcanchem.comsmolecule.com. This mechanism makes this compound effective against a range of microorganisms, including bacteria, viruses, and fungi .

Beyond its direct antimicrobial applications, this compound ethylsulfate is recognized as a valuable chemical entity in synthesis and research. It serves as a versatile building block, reagent, and specialty chemical for the construction of more complex molecular structures smolecule.combiosynth.com. In chemical research, it is employed in the development of novel antibacterial strategies. Studies have explored its potential to act synergistically with other antibiotics, aiming to enhance their effectiveness against multidrug-resistant bacteria smolecule.com. Furthermore, its bactericidal properties have led to research into its potential applications in wound care and as a preservative in cosmetic formulations smolecule.com. Research also continues to refine the understanding of its role in disinfectant formulations and to investigate the implications of potential resistance development nih.govresearchgate.netncats.ioresearchgate.net.

Structure

2D Structure

Properties

CAS No. |

10328-33-3 |

|---|---|

Molecular Formula |

C20H44N+ |

Molecular Weight |

298.6 g/mol |

IUPAC Name |

ethyl-hexadecyl-dimethylazanium |

InChI |

InChI=1S/C20H44N/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2/h5-20H2,1-4H3/q+1 |

InChI Key |

VCAVAURZPNANDQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC |

Other CAS No. |

10328-33-3 |

Synonyms |

ethylhexadecyldimethylammonium mecetronium ethylsulfate mecetronium ethylsulphate mecetronium etilsulfate Sterillium |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mecetronium

Alkylation Pathways of Tertiary Amines in Mecetronium Synthesis

The synthesis of quaternary ammonium (B1175870) compounds like this compound ethylsulfate typically begins with the alkylation of a tertiary amine. This process involves the reaction of a tertiary amine with an alkylating agent, such as an alkyl halide or an alkyl sulfate (B86663). The nitrogen atom in the tertiary amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent. This nucleophilic substitution, commonly proceeding via an SN2 mechanism, results in the formation of a positively charged quaternary ammonium cation and a counterion derived from the alkylating agent wikipedia.orgmasterorganicchemistry.comwikipedia.orgrsc.orgnih.govacs.org.

In the context of this compound synthesis, a tertiary amine precursor, likely N,N-dimethylhexadecylamine, would be reacted with an ethylating agent to introduce the ethyl group and form the final quaternary ammonium structure. While the alkylation of primary and secondary amines can be complex, often leading to mixtures of products due to over-alkylation, the alkylation of tertiary amines is generally more controlled, leading directly to quaternary ammonium salts as further alkylation is not possible masterorganicchemistry.comwikipedia.orglibretexts.org.

Quaternization Reactions for this compound Formation

The specific reaction used to form this compound ethylsulfate is a quaternization reaction, most notably the Menshutkin reaction. This reaction is the cornerstone for synthesizing quaternary ammonium salts from tertiary amines wikipedia.orgrsc.orgnih.govacs.orgresearchgate.netresearchgate.net. In this process, a tertiary amine reacts with an alkylating agent, such as an alkyl halide or, as in the case of this compound ethylsulfate, an alkyl sulfate like ethyl sulfate wikipedia.orgsmolecule.com.

The Menshutkin reaction is characterized by its SN2 mechanism, where the tertiary amine's nitrogen atom attacks the alkylating agent. The choice of alkylating agent dictates the counterion of the resulting quaternary ammonium salt. For instance, using ethyl sulfate as the alkylating agent yields the ethyl sulfate counterion in this compound ethylsulfate wikipedia.orgsmolecule.com. The reactivity of alkylating agents in this reaction generally follows the order of alkyl iodides > alkyl bromides > alkyl chlorides, with alkyl sulfates also being effective wikipedia.orgrsc.org. The reaction is typically carried out in polar solvents, such as alcohols, which help stabilize the charged transition state and accelerate the reaction rate wikipedia.orgnih.gov.

Advanced Synthetic Approaches and Yield Optimization in this compound Production

Optimizing the synthesis of this compound ethylsulfate involves careful control of reaction parameters to maximize yield and purity. Advanced synthetic approaches in quaternary ammonium salt production often focus on efficient reaction conditions and purification methods.

Solvent Selection: The choice of solvent significantly impacts the reaction rate and product isolation. Polar solvents are generally preferred for the Menshutkin reaction due to their ability to stabilize the polar transition state wikipedia.orgnih.gov. However, in some cases, solvents with lower dielectric constants might be employed to facilitate the precipitation of the quaternary ammonium salt product, thereby simplifying its separation from the reaction mixture nih.gov.

Reaction Conditions: Parameters such as temperature, reaction time, and the stoichiometry of reactants are critical for yield optimization. Elevated temperatures can accelerate the reaction, but must be balanced against potential decomposition or side reactions wikipedia.orgmdpi.com. Using an appropriate molar excess of the alkylating agent can drive the reaction to completion dtic.mil.

Catalysis and Modern Techniques: While not specifically detailed for this compound, techniques like microwave irradiation have been shown to significantly reduce reaction times and improve yields in the synthesis of quaternary ammonium salts mdpi.com. Similarly, phase-transfer catalysis can enhance reaction efficiency, particularly in industrial-scale production vulcanchem.com.

Purification: Effective purification strategies are essential to obtain high-purity this compound ethylsulfate. This may involve recrystallization, chromatography, or precipitation techniques, depending on the solubility and purity of the crude product nih.govulisboa.pt.

Derivatization Strategies for Modified this compound Structures

This compound ethylsulfate itself represents a specific structure within the broader class of quaternary ammonium compounds, characterized by its hexadecyl chain, dimethyl and ethyl substituents on the nitrogen, and an ethyl sulfate counterion. Derivatization strategies can be employed to modify QACs to tailor their properties for specific applications.

Structural Modification: Variations in the alkyl chain lengths attached to the quaternary nitrogen atom, or changes in the counterion, can significantly alter the compound's solubility, surfactant properties, and biological activity wikipedia.orgvulcanchem.comacs.org. For example, this compound chloride is a related compound with a chloride counterion, differing in some physical properties from the ethylsulfate analog vulcanchem.com.

Functionalization: QACs can be functionalized to incorporate specific chemical groups, potentially for use as building blocks in more complex molecules or for targeted applications. For instance, quaternary ammonium compounds have been derivatized for enhanced detection sensitivity in analytical techniques like mass spectrometry researchgate.netresearchgate.netrsc.org.

Medicinal Chemistry Applications: In medicinal chemistry, quaternary ammonium derivatives of existing drugs have been explored, with some studies suggesting that such modifications can enhance therapeutic activity compared to the parent compounds mdpi.com. This indicates that the this compound scaffold could potentially be a starting point for developing novel compounds with modified pharmacological profiles.

Physicochemical Properties of this compound Ethylsulfate

Elucidation of Mecetronium S Molecular and Cellular Mechanisms of Action

Membrane Disruption in Microbial Systems by Mecetronium

The primary and most critical mechanism of action for this compound is the catastrophic disruption of microbial cell membranes. indiamart.com As a cationic surfactant, its molecular structure is key to this process. zynapte.comontosight.ai

This compound possesses a positively charged quaternary ammonium (B1175870) head group, which is electrostatically attracted to the negatively charged components of microbial cell membranes, such as the phosphate (B84403) groups of phospholipids. zynapte.com This initial interaction allows the compound to adsorb to the cell surface. paho.org

Following adsorption, the long alkyl chains of the this compound molecule penetrate the hydrophobic core of the phospholipid bilayer. researchgate.netresearchgate.net This insertion disrupts the highly ordered structure of the membrane, creating instability and disorganization. The process is akin to a detergent solubilizing lipids, which fundamentally compromises the membrane's function as a selective barrier. mdpi.com This destabilization leads to a significant increase in the permeability of the cytoplasmic membrane. hpra.iemdpi.com

The profound alteration in membrane permeability directly results in the leakage of vital intracellular components. zynapte.compaho.org Low molecular weight ions, metabolites, and other cytoplasmic constituents are lost from the cell into the external environment. paho.orgmdpi.com This uncontrolled efflux disrupts the cell's internal osmotic balance and pH gradient. The structural integrity of the cell is compromised to a point where it can no longer maintain its essential functions, leading to complete cell lysis and microbial death. zynapte.comindiamart.com

| Stage | Description | Key Molecular Interaction | Reference |

|---|---|---|---|

| Adsorption | This compound binds to the microbial cell surface. | Electrostatic attraction between the cationic this compound head and anionic membrane components (e.g., phospholipids). | zynapte.compaho.org |

| Penetration & Disruption | The hydrophobic tail of this compound inserts into the lipid bilayer, disrupting its structure. | Hydrophobic interactions between the alkyl chain and lipid core of the membrane. | researchgate.netresearchgate.net |

| Permeability Increase | The membrane loses its ability to act as a selective barrier. | Destabilization of the phospholipid bilayer structure. | hpra.iemdpi.com |

| Leakage & Lysis | Essential cellular contents leak out, leading to cell death. | Loss of osmotic balance and structural integrity. | zynapte.comindiamart.compaho.org |

Protein Coagulation Mechanisms Initiated by this compound

In addition to its effects on the cell membrane, this compound can induce the coagulation and denaturation of cellular proteins. hpra.ie This mechanism contributes significantly to its biocidal activity. The interaction can affect both structural proteins and enzymes embedded within the cell membrane and those within the cytoplasm. mdpi.comscispace.com This action is thought to occur at higher concentrations, following the initial breach of the cell membrane, which allows the compound to access the cell's interior. scispace.com The denaturation of proteins disrupts their three-dimensional structure, rendering them non-functional and leading to a rapid cessation of cellular activities. mdpi.comhimedialabs.com

Enzymatic Inactivation Pathways Modulated by this compound

This compound is also known to directly inactivate microbial enzymes. hpra.ie This is a crucial aspect of its antimicrobial action, as enzymes are vital for nearly all cellular processes, including metabolism, energy production, and cell wall synthesis. mdpi.comnih.gov The inactivation can occur through the denaturation described in the protein coagulation mechanism or by binding to active sites. By disrupting essential enzymatic pathways, this compound effectively halts the cell's metabolic machinery, contributing to its death. mdpi.com

Biochemical Pathway Perturbations Induced by this compound

The combined effects of membrane disruption, protein coagulation, and enzyme inactivation lead to widespread perturbations of the microbe's biochemical pathways. The primary disruption of the cell membrane directly impacts processes like cellular transport and energy generation, which are intrinsically linked to membrane integrity. mdpi.com Furthermore, by interfering with general metabolism, this compound halts the synthesis of essential molecules and the production of energy (ATP), leading to a complete collapse of cellular functions. shreejipharmainternational.comresearchgate.net

Comparative Mechanistic Analysis with Other Quaternary Ammonium Compounds

The fundamental mechanism of action for this compound is highly characteristic of the broader class of quaternary ammonium compounds (QACs). ontosight.ainih.gov QACs, such as Benzalkonium chloride and Didecyldimethylammonium chloride, are all cationic surfactants that primarily target and disrupt microbial cell membranes. researchgate.netnih.gov

The core process involves an electrostatic attraction to the negatively charged microbial surface, followed by the insertion of hydrophobic alkyl chains into the phospholipid bilayer, leading to increased permeability, leakage of cytoplasmic contents, and eventual lysis. paho.orgresearchgate.net While the fundamental mechanism is conserved across the group, the specific efficacy and spectrum of activity can vary based on the length and structure of the alkyl chains attached to the nitrogen atom. paho.org For example, some studies suggest that dimeric forms of QACs can exhibit higher antimicrobial activity at lower concentrations compared to their monomeric counterparts. researchgate.net this compound's inclusion in antiseptic formulations, often combined with alcohols like propan-1-ol and propan-2-ol, leverages this shared QAC mechanism, with the alcohols also contributing to membrane solubilization and protein denaturation. paho.orgmdpi.com

| Compound/Class | Primary Mechanism of Action | Secondary Mechanisms | Reference |

|---|---|---|---|

| This compound (QAC) | Disruption of phospholipid bilayer and increased membrane permeability. | Protein coagulation, enzyme inactivation. | zynapte.comhpra.ie |

| Other QACs (e.g., Benzalkonium chloride) | Disruption of phospholipid bilayer and increased membrane permeability. | Enzyme inactivation, protein degradation. | paho.orgresearchgate.netmdpi.com |

| Alcohols (e.g., Ethanol (B145695), Isopropanol) | Protein denaturation. | Membrane lipid dissolution. | scispace.comnih.gov |

| Biguanides (e.g., Chlorhexidine) | Adsorption to cell surface, membrane damage leading to leakage. | Coagulation/precipitation of cytoplasmic contents at high concentrations. | scispace.commdpi.com |

| Aldehydes (e.g., Glutaraldehyde) | Alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of proteins and nucleic acids. | Cross-linking of proteins on the cell surface. | service.gov.ukacs.org |

Preclinical and in Vitro Antimicrobial Spectrum and Efficacy of Mecetronium

Fungicidal Activity Against Relevant Fungal Pathogens

Efficacy Against Candida albicans

The reviewed literature did not yield specific research findings detailing the efficacy of Mecetronium against Candida albicans. While several studies investigated the antifungal properties of various compounds, including β-peptides, sanguinarine, tea tree oil, and specific mouthwash components, this compound was not a subject of these particular investigations concerning Candida albicans nih.govmdpi.commdpi.comfrontiersin.orgscielo.br. Therefore, based on the available information, the specific antifungal efficacy of this compound against Candida albicans cannot be detailed.

Virucidal Spectrum in In Vitro Systems

Direct research findings detailing the virucidal spectrum of this compound in in vitro systems were not identified within the reviewed literature. While general standards for testing disinfectant efficacy against viruses, such as European standard EN 14476, were discussed, and the activity of other alcohol-based hand rubs against enveloped viruses like Vaccinia virus and Bovine viral diarrhea virus (BVDV) was reported hartmann.infospringermedizin.ded-nb.info, these studies did not specifically evaluate this compound. Similarly, research on novel hand sanitizers and their virucidal activity against viruses like norovirus surrogates did not include this compound asm.org. Consequently, the specific virucidal spectrum of this compound in in vitro systems remains undetermined based on the provided sources.

Minimum Inhibitory Concentration (MIC) Determinations in Research Models

Research models have established Minimum Inhibitory Concentration (MIC) values for this compound ethyl sulphate against certain microorganisms. In studies evaluating propanol-based this compound (PBM), the MIC against Staphylococcus aureus ATCC 25923 was determined to be 664 µg/mL researchgate.netnih.gov. This value was established using agar (B569324) dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines nih.gov. Further research indicated that repeated exposure to this compound ethyl sulphate could lead to a significant increase in its MIC, with a 128-fold rise observed in one study involving Staphylococcus aureus researchgate.netnih.gov. This development of resistance in this compound-resistant mutants was also associated with cross-resistance to certain antibiotics, including penicillin, cefoxitin, and ciprofloxacin (B1669076) researchgate.netnih.gov. Subinhibitory concentrations of this compound were also found to have moderate effects on biofilm activity and a non-significant reduction in hemolysin activity in Staphylococcus aureus researchgate.net.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Ethyl Sulphate

| Microorganism | MIC Value | Reference |

| Staphylococcus aureus ATCC 25923 | 664 µg/mL | researchgate.netnih.gov |

List of Compounds Mentioned:

this compound

this compound ethyl sulphate (MES)

Propanol-based this compound (PBM)

Research on Mecetronium Resistance Development and Cross Resistance

Adaptive Resistance Mechanisms in Microbial Strains

Studies have demonstrated that prolonged exposure of microbial strains to mecetronium can lead to adaptive resistance. This form of resistance is characterized by a temporary increase in the minimum inhibitory concentration (MIC) of the biocide required to inhibit microbial growth. It is considered a result of gene expression regulation in response to environmental stressors. pmjournal.ir

A key example of this is seen in Staphylococcus aureus. When S. aureus ATCC 25923 was repeatedly exposed to subinhibitory concentrations of a propanol-based this compound ethyl sulphate (PBM) formulation, a significant 128-fold increase in the MIC was observed over ten consecutive passages. nih.govresearchgate.netnih.gov The initial MIC of 664 µg/mL for PBM escalated to 85,000 µg/mL after the tenth passage. nih.gov However, this adaptation showed some instability; when the resistant mutant was subsequently passaged in a biocide-free medium, the MIC began to decrease, though it did not fully revert to the original susceptible level, indicating a potentially stable resistance mechanism had been selected. nih.gov

This adaptive resistance is not unique to this compound and has been observed with other quaternary ammonium (B1175870) compounds like benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC). nih.gov The structural similarities and mode of action among these compounds suggest a common risk for inducing tolerance when used at sub-inhibitory concentrations. nih.gov

Table 1: Development of Resistance in S. aureus ATCC 25923 to Propanol-Based this compound Ethyl Sulphate (PBM)

| Passage Number | MIC of PBM (µg/mL) | Fold Increase from Parent Strain |

|---|---|---|

| Parent Strain | 664 | 1 |

| After 10 passages in PBM | 85,000 | 128 |

Data sourced from a study on the effect of PBM on antimicrobial resistance in Staphylococcus aureus. nih.gov

Cross-Resistance Profiles with Conventional Antibiotics

A significant concern associated with biocide resistance is the potential for cross-resistance to clinically important antibiotics. Research has confirmed that the development of resistance to this compound can coincide with decreased susceptibility to certain antibiotics.

In the aforementioned study with S. aureus, the PBM-resistant mutant that emerged after repeated exposure also acquired resistance to penicillin, cefoxitin, and ciprofloxacin (B1669076). nih.govresearchgate.netnih.gov Furthermore, it displayed an intermediate level of resistance to clindamycin. nih.gov While the mutant remained susceptible to vancomycin, the MIC for this antibiotic increased four-fold compared to the parent strain. nih.govd-nb.info

This phenomenon is not isolated. Studies on other biocides have shown similar patterns of cross-resistance. For instance, exposure of Staphylococcus aureus to chlorhexidine (B1668724) has been linked to reduced susceptibility to penicillin, gentamicin, and tetracycline. nih.gov Similarly, benzalkonium chloride-adapted Pseudomonas aeruginosa has demonstrated cross-resistance to polymyxin. nih.govd-nb.info The indiscriminate and prolonged use of these agents can select for resistant strains and foster antibiotic cross-resistance. nih.gov

It is important to note that not all studies have found cross-resistance. For example, one study on Acinetobacter baumannii reported no cross-resistance between PBM or ethanol (B145695) and other antimicrobials. nih.gov However, the evidence of cross-resistance in prominent pathogens like S. aureus highlights a critical consideration for the use of this compound-containing products.

Table 2: Antibiotic Susceptibility Profile of PBM-Resistant S. aureus Mutant

| Antibiotic | Susceptibility of Parent Strain | Susceptibility of PBM-Resistant Mutant |

|---|---|---|

| Penicillin | Susceptible | Resistant |

| Cefoxitin | Susceptible | Resistant |

| Ciprofloxacin | Susceptible | Resistant |

| Clindamycin | Susceptible | Intermediate Resistance |

| Vancomycin | Susceptible | Susceptible (4-fold MIC increase) |

Based on findings from Kirby-Bauer disk diffusion method testing. nih.govd-nb.info

Molecular Basis of Resistance Development

The development of resistance to this compound and the associated cross-resistance to antibiotics are underpinned by specific molecular mechanisms within the microbial cells. These mechanisms are often non-specific, affecting multiple antimicrobial agents. nih.gov

A primary mechanism of resistance is the overexpression of multidrug efflux pumps. researchgate.net These are membrane proteins that actively transport a wide range of substrates, including biocides and antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration to sub-toxic levels. frontiersin.org The induction of these pumps can be triggered by exposure to various chemical stressors, including biocides. nih.gov

In the context of this compound resistance, the cross-resistance observed with antibiotics from different classes (cell wall active agents like penicillin and cefoxitin, and a fluoroquinolone like ciprofloxacin) points towards a non-specific resistance mechanism such as the activity of multidrug efflux pumps. researchgate.net In other Gram-negative bacteria like E. coli and P. aeruginosa, the overexpression of genes encoding efflux pumps, such as the AcrAB-TolC system, has been confirmed in response to biocides. nih.govmdpi.com

Another mechanism of resistance involves the alteration of the cellular targets of the antimicrobial agent. researchgate.netcrstoday.com This can occur through spontaneous mutations in the genes that code for these target structures, leading to a reduced binding affinity of the drug. crstoday.com For this compound, which primarily acts by disrupting the cell membrane, alterations in membrane composition could potentially reduce its efficacy. While specific target site alterations for this compound are not extensively detailed, this mechanism is a known pathway for resistance to other biocides and antibiotics. For instance, resistance to quinolones in Acinetobacter baumannii is well-documented to occur through mutations in the DNA gyrase and topoisomerase IV genes, which are the targets of these antibiotics. asm.org

Changes in the bacterial cell wall can also contribute to resistance. researchgate.net This can involve modifications to the lipopolysaccharide (LPS) in Gram-negative bacteria or the peptidoglycan layer in Gram-positive bacteria. These changes can restrict the permeability of the cell wall to antimicrobial agents. researchgate.net For example, in Pseudomonas aeruginosa, adaptation to biocides has been associated with changes in outer membrane proteins and fatty acid composition. researchgate.net While specific cell wall modifications in response to this compound have not been fully elucidated, this remains a plausible mechanism of resistance, especially given that the cell envelope is the primary site of action for quaternary ammonium compounds.

Impact of Subinhibitory Concentrations on Resistance Induction

The exposure of microbial populations to subinhibitory (sub-MIC) concentrations of biocides is a critical factor in the induction and selection of resistant strains. nih.govresearchgate.net Such concentrations, which are not sufficient to kill the microorganisms, can act as a selective pressure, favoring the survival and proliferation of mutants with reduced susceptibility. nih.gov

Studies have repeatedly shown that repeated exposure of bacteria like S. aureus to sub-lethal doses of this compound-based disinfectants leads to a gradual increase in their MIC values. nih.govresearchgate.netnih.gov This process of adaptation can lead to the selection of strains with stable resistance mechanisms, including the overexpression of efflux pumps and modifications to the cell envelope. researchgate.net The concern is that these low-level exposures can occur in various real-world scenarios, such as through residues of disinfectants on surfaces or improper dilution of cleaning agents. This, in turn, can contribute to the broader problem of antimicrobial resistance by fostering cross-resistance to essential antibiotics. nih.govresearchgate.net

Virulence Factor Modulation in Resistant Strains

The development of resistance to biocides like this compound can sometimes be accompanied by changes in the expression of virulence factors, which are molecules that enable a pathogen to infect and cause disease in a host. Studies have investigated how the acquisition of this compound resistance affects key virulence traits in bacteria, particularly Staphylococcus aureus.

Biofilm formation is a critical virulence factor for many bacteria, providing a protective matrix that enhances resistance to antimicrobial agents and the host immune system. Research on the impact of this compound on biofilm formation has yielded mixed results.

In a study evaluating the effects of a propanol-based this compound ethyl sulphate (PBM) formulation, subinhibitory concentrations (concentrations below the minimum required to inhibit growth) were found to cause a moderate reduction in biofilm activity in Staphylococcus aureus. nih.govnih.gov However, a mutant strain of S. aureus that had developed a 128-fold increase in resistance to PBM did not show any significant change in its ability to form biofilms compared to the original, susceptible parent strain. d-nb.info This suggests that while sub-lethal exposure to this compound may have a modest impact on biofilm production, the development of high-level resistance does not necessarily alter this specific virulence trait. d-nb.info

Another study similarly found that subinhibitory concentrations of PBM could reduce biofilm production, although to a lesser extent than povidone-iodine. nih.gov The persistence of strong biofilm formation in the absence of biocides highlights the intrinsic virulence of S. aureus. nih.gov The role of biofilms in conferring resistance to both biocides and antibiotics is a recognized phenomenon, involving mechanisms such as restricted antimicrobial penetration and altered physiological states of the bacterial cells within the biofilm. europa.eu

Table 1: Effect of Subinhibitory Concentrations of Propanol-Based this compound Ethyl Sulphate (PBM) on Staphylococcus aureus Biofilm Formation

| Treatment Condition | Biofilm Formation Level | Reference |

| S. aureus ATCC 25923 (Parent Strain) without biocide | Strong | d-nb.info |

| S. aureus ATCC 25923 with ¼ MIC of PBM | Moderate | d-nb.info |

| S. aureus ATCC 25923 with ½ MIC of PBM | Moderate | d-nb.info |

| PBM-Resistant Mutant | No significant change compared to parent strain | d-nb.info |

Hemolysins are toxins produced by bacteria that can lyse red blood cells, contributing to tissue damage and the spread of infection. The effect of this compound on hemolysin activity has also been a subject of investigation.

In studies with S. aureus, subinhibitory concentrations of a propanol-based this compound ethyl sulphate (PBM) formulation resulted in a non-significant reduction in hemolysin activity. nih.govresearchgate.net Furthermore, a PBM-resistant mutant of S. aureus showed hemolytic activity similar to that of its susceptible parent strain. d-nb.info This indicates that the development of resistance to this compound in S. aureus does not appear to significantly impact the production or activity of this important toxin. d-nb.info

Table 2: Hemolytic Activity of Staphylococcus aureus in the Presence of Propanol-Based this compound Ethyl Sulphate (PBM)

| Strain/Condition | Hemolytic Activity | Reference |

| S. aureus ATCC 25923 (Parent Strain) | 99.43% | d-nb.info |

| S. aureus ATCC 25923 with ¼ MIC of PBM | 97.81% | d-nb.info |

| S. aureus ATCC 25923 with ½ MIC of PBM | 93.56% | d-nb.info |

| PBM-Resistant Mutant | Similar to parent strain | d-nb.info |

Investigating the expression of genes responsible for virulence provides a molecular-level understanding of how bacteria respond to antimicrobial agents. While specific gene expression analysis in this compound-resistant strains is not extensively detailed in the provided search results, the broader context of biocide resistance and virulence gene expression offers relevant insights.

In a study comparing a propanol-based this compound ethyl sulphate (PBM) formulation with povidone-iodine (PVP-I), it was found that subinhibitory concentrations of PVP-I significantly reduced the expression of several virulence-related genes in S. aureus, including hla (alpha-hemolysin), ebps (elastin binding protein), eno (laminin binding protein), fib (fibrinogen binding protein), and the icaA and icaD genes involved in biofilm formation. nih.govresearchgate.net However, the study noted that the virulence of the PBM-resistant mutant was similar to that of the parent strain, suggesting that the development of resistance to this compound did not lead to a significant up- or down-regulation of the virulence genes that were assessed. nih.govresearchgate.net

The relationship between antibiotic resistance and virulence gene expression is complex. For instance, in methicillin-resistant S. aureus (MRSA), the expression of adhesion and biofilm formation factors can be high, while regulatory RNAs that control virulence may be expressed at lower levels. biorxiv.org The acquisition of resistance can sometimes lead to a decrease in the expression of certain virulence factors, suggesting a potential fitness cost associated with resistance. biorxiv.org

The genetic mechanisms underlying cross-resistance between biocides and antibiotics often involve efflux pumps, which can expel both types of compounds from the bacterial cell, and changes in the cell envelope. europa.eu The presence of genes conferring resistance to biocides and antibiotics on the same mobile genetic elements can also lead to co-resistance. service.gov.uk

While direct evidence on the specific modulation of virulence gene expression by this compound resistance is limited, the available data suggests that in S. aureus, the development of resistance to a propanol-based this compound formulation does not significantly alter key virulence phenotypes such as biofilm formation and hemolysin production. d-nb.info

Interaction Dynamics of Mecetronium with Other Chemical Entities

Synergistic Effects with Antimicrobial Agents

Quaternary ammonium (B1175870) compounds, as a class, are known to exhibit synergistic effects when combined with other antimicrobial agents, potentially enhancing their efficacy and combating resistance. nih.govrsc.orgresearchgate.net This synergy can arise from different mechanisms, such as increased cell permeability induced by the QAC, allowing better penetration of the antibiotic. rsc.org

A detailed search of scientific literature did not yield specific studies or data on the synergistic effects of Mecetronium with other antibiotics. While the broader category of QACs has been shown to enhance the efficacy of antibiotics like ampicillin, azithromycin, and ciprofloxacin (B1669076) against various microorganisms, specific research detailing these interactions for this compound is not available. nih.gov Studies on other QACs indicate that these synergistic effects can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the partner antibiotic. nih.govnih.gov However, without direct experimental evidence, it is not possible to confirm or quantify such effects for this compound.

Formation of Complexes with Surfactants and Impact on Properties

The interaction between different types of surfactants, such as cationic surfactants like this compound and anionic or non-ionic surfactants, often leads to the formation of mixed micelles or other complex aggregates. nih.gov These interactions are driven by electrostatic and hydrophobic forces and can significantly alter the physicochemical properties of the solution, such as surface tension and critical micelle concentration (CMC). nih.govnih.gov For instance, the interaction between cationic and anionic surfactants can be particularly strong, leading to synergistic effects where the CMC of the mixture is lower than that of the individual components. mdpi.com

However, specific research detailing the formation of complexes between this compound and other surfactants, or the resulting impact on the mixture's properties, is not available in the reviewed literature. While studies on similar cationic surfactants like Cetyltrimethylammonium Bromide (CTAB) are abundant, these findings cannot be directly extrapolated to this compound without specific experimental validation. researchgate.net

Interaction with Dyes and Solubilization Phenomena in Micellar Systems

Cationic surfactants are widely known to interact with anionic and other types of dyes, a principle that has applications in areas like textile dyeing and wastewater treatment. researchgate.netmdpi.com Above their critical micelle concentration, surfactants form micelles that can encapsulate hydrophobic or oppositely charged dye molecules, a process known as solubilization. chalmers.senih.govmdpi.com This phenomenon can alter the dye's spectral properties and increase its solubility in aqueous solutions. researchgate.net The location of the dye within the micelle—whether in the hydrophobic core or the more polar palisade layer—depends on the specific structures of both the surfactant and the dye. researchgate.netchalmers.se

Despite the extensive research on dye-surfactant interactions for other cationic surfactants, nih.govsemanticscholar.org there is a lack of specific studies focusing on the interaction of this compound with dyes. Consequently, no data tables or detailed research findings on solubilization phenomena within this compound micellar systems can be provided.

Advanced Analytical and Research Methodologies for Mecetronium Studies

Spectroscopic Techniques in Mecetronium Analysis

Spectroscopy plays a pivotal role in the characterization of this compound, offering non-destructive methods to study its structure and interactions.

UV/Visible Spectroscopy for Interaction Studies

UV/Visible spectroscopy is a fundamental technique used to investigate the interactions between molecules. ijnrd.orgirjmets.com It operates on the principle that the absorption of UV or visible light causes electronic transitions within a molecule. ijnrd.orgirjmets.com This method can be employed to study the formation of complexes involving this compound. Changes in the UV/Visible spectrum, such as shifts in the absorption maxima (blue or red shifts), can indicate interactions between this compound and other substances. jetir.org For instance, UV-visible spectroscopy has been used to reveal the interaction between certain flavonoids and proteins, a principle that can be extended to study this compound's binding characteristics. nih.gov The technique is valued for its simplicity, speed, and affordability in providing insights into molecular composition and structure. ijnrd.org

Photoluminescent Measurements in Binding Studies

Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, is a highly sensitive method for studying the electronic properties and binding interactions of molecules. renishaw.com This technique involves exciting a sample with light and measuring the emitted photons as the molecule returns to its ground state. renishaw.comiitd.ac.in In the context of this compound, time-resolved photoluminescence (TRPL) can be particularly valuable. TRPL measures the decay kinetics of luminescence, providing information on processes occurring in the excited state. iitd.ac.inmdpi.com Changes in fluorescence lifetime can indicate binding events, as the interaction with another molecule can alter the de-excitation pathway. iitd.ac.in Fluorescence intensity measurements are also used to quantify the extent of emission, which can be correlated with the concentration of the fluorescent species and used in molecular binding studies. bmglabtech.com

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergy allows for the effective analysis of complex samples, such as those of biological or environmental origin. wikipedia.org In the analysis of this compound, LC-MS can be used to separate it from other components in a mixture, such as in commercial product formulations. researchgate.net The mass spectrometer then provides mass-to-charge ratio data, which aids in the definitive identification of this compound ethylsulfate. wikipedia.orgresearchgate.net The high sensitivity and selectivity of LC-MS make it suitable for detecting even low levels of the compound. wikipedia.orgnih.gov Tandem mass spectrometry (MS/MS), often used with LC, further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions. nih.gov

A study analyzing dyes from hair color formers identified this compound ethylsulfate as one of the main ammonium (B1175870) salts present, demonstrating the utility of LC-MS in identifying components in complex commercial products. researchgate.net

Thin-Layer Radio Chromatography (TLRC) in Radiolabeling Applications

Thin-Layer Radio Chromatography (TLRC) is a specialized chromatographic technique used for the analysis of radiolabeled compounds. slideshare.net This method separates components of a mixture on a stationary phase (like a cellulose-coated sheet), and the distribution of radioactivity is then measured to identify and quantify the radiolabeled substances. slideshare.netplos.org

In research, TLRC is crucial for determining the radiolabeling efficiency and purity of compounds. plos.orgnih.gov For example, in studies involving the radiolabeling of antibiotics with isotopes like Technetium-99m (99mTc), TLRC is used to calculate the percentage of the isotope successfully attached to the molecule of interest and to identify any radioactive impurities. plos.orgnih.govaben.com.br The technique involves spotting the sample on a plate, developing it with a mobile phase, and then scanning the plate to determine the radiofrequency (Rf) values of the separated components. plos.orgnih.gov

Table 1: Example Rf Values in a TLRC Study This table is illustrative of the type of data obtained in TLRC studies and does not represent data for this compound itself.

| Compound | Rf Value |

|---|---|

| 99mTc | 0.87 |

| Reduced 99mTc | 0.07 |

| Radiolabeled Compound A | 0.82 |

Data adapted from a study on radiolabeled ciprofloxacin (B1669076). plos.orgnih.gov

Microbiological Assay Methodologies

Microbiological assays are used to determine the antimicrobial potency of substances like this compound. jcanalytical.co.uknews-medical.net These methods rely on comparing the inhibition of microbial growth by a test substance to that of a standard preparation with known activity. jcanalytical.co.uk

There are two primary types of microbiological assays:

Agar (B569324) Diffusion Method (Cylinder-Plate or Perforated Plate Method): This method involves placing the antibiotic solution in cylinders or wells on an agar plate that has been inoculated with a susceptible test microorganism. news-medical.netnihs.go.jp After incubation, the diameter of the zone of growth inhibition around the cylinder is measured. The size of this zone is proportional to the concentration of the antimicrobial agent. nihs.go.jp

Turbidimetric Method: In this method, the antibiotic is added to a liquid nutrient medium inoculated with a test microorganism. nihs.go.jp The inhibition of microbial growth is measured by the reduction in turbidity of the culture after incubation. nihs.go.jp

These assays provide a direct measure of the biological effectiveness of an antimicrobial agent against specific microorganisms. uspnf.com While physicochemical methods like HPLC are also used for potency, microbiological assays are essential for confirming the antimicrobial activity. uspnf.com The choice of method and test organism depends on the specific antibiotic being evaluated. jcanalytical.co.uknihs.go.jp

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. ijsdr.org This method is considered a gold standard for susceptibility testing due to its reproducibility. ijsdr.org The process involves incorporating varying concentrations of the antimicrobial agent, such as this compound, into an agar medium. ijsdr.org A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. ijsdr.org After an incubation period of 16 to 18 hours at a controlled temperature, the plates are examined for visible bacterial growth. ijsdr.org The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism. ijsdr.orgresearchgate.netnih.gov

In a notable study, the MIC of a propanol-based this compound ethyl sulphate (PBM) formulation against Staphylococcus aureus ATCC 25923 was determined using the agar-dilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines. researchgate.net The research established the baseline susceptibility of the organism to the this compound-containing product. researchgate.net

Table 1: MIC of Propanol-Based this compound Ethyl Sulphate (PBM) against S. aureus

| Test Organism | Antimicrobial Agent | MIC (µg/mL) |

|---|---|---|

| S. aureus ATCC 25923 | Propanol-Based this compound Ethyl Sulphate (PBM) | 664 |

Data sourced from a study on the effects of PBM on Staphylococcus aureus. researchgate.net

The study also investigated the potential for resistance development by subjecting S. aureus to subinhibitory concentrations of PBM over ten consecutive passages. researchgate.netresearchgate.net A significant, 128-fold increase in the MIC was observed, indicating the development of resistance in the mutant strain. researchgate.netresearchgate.net

Disk Diffusion Assays for Antimicrobial Susceptibility Profiling

Disk diffusion assays, such as the Kirby-Bauer method, are fundamental for assessing the antimicrobial susceptibility of bacteria. cuni.cz This technique provides a qualitative or semi-quantitative measure of an antimicrobial agent's efficacy. cuni.czcordlife.co.id The method involves placing paper disks impregnated with a standardized amount of the antimicrobial agent onto an agar plate that has been uniformly inoculated with the test bacterium. cuni.cz As the agent diffuses from the disk into the agar, it creates a concentration gradient. cuni.cz Following incubation, the diameter of the zone of inhibition around the disk, where bacterial growth is prevented, is measured. cuni.czcordlife.co.id The size of this zone is inversely correlated with the MIC. nih.gov

In research involving this compound, the Kirby-Bauer disk diffusion method was employed to investigate cross-resistance in the PBM-resistant S. aureus mutant. researchgate.netresearchgate.net This analysis revealed that the mutant strain, which had developed resistance to the this compound-containing formulation, also acquired resistance to several antibiotics, including penicillin, cefoxitin, and ciprofloxacin. researchgate.netresearchgate.net This highlights the utility of disk diffusion assays in profiling the broader antimicrobial susceptibility changes that can occur following exposure to a biocide. The Clinical and Laboratory Standards Institute (CLSI) provides standardized procedures and interpretive criteria for disk diffusion testing to ensure the accuracy and consistency of results. youtube.com

Quantitative Suspension and Carrier Tests for Efficacy Assessment (in vitro)

Quantitative suspension and carrier tests are essential in vitro methods for evaluating the efficacy of disinfectants like this compound under conditions that simulate practical use. d-nb.info

Quantitative Suspension Tests are designed to measure the ability of a disinfectant to inactivate microorganisms suspended in a liquid medium. d-nb.info In these tests, a standardized suspension of the test microorganism is mixed with the disinfectant solution for a specified contact time. d-nb.info The antimicrobial action is then stopped by a neutralizer, and the number of surviving microorganisms is determined. d-nb.info The efficacy is often expressed as a log reduction in the viable count. szu.cz European standards, such as EN 13727, outline the methodology for these tests, which often include the addition of interfering substances like bovine albumin or sheep blood to simulate clean or dirty conditions, respectively. d-nb.infoszu.cz

Studies have demonstrated the efficacy of hand rubs containing this compound ethylsulphate using quantitative suspension tests. For instance, a formulation with 45% 2-propanol, 30% 1-propanol, and 0.2% this compound ethylsulphate was shown to be highly bactericidal against vancomycin-resistant enterococci (VRE) and vancomycin-susceptible enterococci (VSE) after 15 and 30 seconds, achieving reduction factors greater than 6.4. nih.gov Another study found that a propanol-based product with this compound ethylsulfate achieved a bactericidal activity of more than a 5 log reduction against Bordetella pertussis after 30 and 60 seconds of contact time in a quantitative suspension test according to EN 13727+A2. szu.cz Furthermore, a hand rub containing 0.2% this compound etilsulfate, along with propanols, was effective in reducing the infectivity of various enveloped viruses, including vaccinia virus and BVDV, by ≥ 4 log10-steps within 15 seconds in quantitative suspension tests. d-nb.info

Carrier Tests provide a more realistic simulation of disinfection on surfaces. In these tests, a standardized number of test organisms are dried onto a carrier, such as a stainless steel disk or a piece of skin. researchgate.net The inoculated carrier is then exposed to the disinfectant for a specific contact time, after which the surviving organisms are recovered and quantified. researchgate.net Carrier tests are considered a higher level of testing than suspension tests because they account for the challenges of disinfection on a surface. d-nb.info A study comparing various alcohol-based hand rubs utilized a carrier test with pig skin to evaluate their efficacy against over 30 species of microorganisms. nih.gov In this comparative analysis, a formulation containing this compound and alcohol was identified as one of the most efficacious. nih.gov

Table 2: Efficacy of a this compound-Containing Hand Rub in a Quantitative Suspension Test

| Test Organism | Log Reduction | Contact Time | Test Standard |

|---|---|---|---|

| Bordetella pertussis | >5 | 30 and 60 seconds | EN 13727+A2 |

| Vancomycin-Resistant Enterococci | >6.4 | 15 and 30 seconds | Quantitative Suspension Test |

| Enveloped Viruses (e.g., Vaccinia) | ≥4 | 15 seconds | Quantitative Suspension Test |

Data compiled from studies evaluating hand rubs containing this compound ethylsulfate. nih.govd-nb.infoszu.cz

Conductometric and Potentiometric Studies of this compound Interactions

Potentiometric studies involve the measurement of the potential of an electrochemical cell under no-current conditions. youtube.comresearchgate.net A potentiometric titration follows the change in the potential of an indicator electrode as a function of the volume of added titrant. youtube.comresearchgate.net This method is highly versatile and can be applied to acid-base, redox, precipitation, and complexometric titrations. youtube.comtestbook.com For ionic compounds like this compound, potentiometric titrations using ion-selective electrodes (ISEs) can be a powerful tool. An ISE designed to be sensitive to the this compound cation could be used to directly monitor its concentration and study its interactions with other molecules or surfaces. youtube.com Such studies can provide thermodynamic data, such as binding constants and stoichiometry of complexes. libretexts.org

While direct conductometric or potentiometric studies on this compound were not prominently found in the reviewed literature, these techniques are widely applied to other quaternary ammonium surfactants to investigate their physicochemical properties and interactions. researchgate.netresearchgate.net

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling have become indispensable tools in chemical and materials science, offering insights into molecular structure, properties, and interactions at an atomic level.

Mathematical models are frequently used to quantify interactions observed in experimental studies. genomicdiagnostics.com.au The binding and partitioning behavior of molecules like this compound are critical to their function and can be described by specific parameters. The partition coefficient (K) is a measure of the differential solubility of a compound in two immiscible phases, often an organic and an aqueous phase, and is a key indicator of lipophilicity. nih.gov The binding constant (Kb) quantifies the equilibrium of the reversible association between a molecule (e.g., this compound) and a binding partner. genomicdiagnostics.com.au

In a study investigating the interaction of this compound bromide (referred to as EHDAB) with a pH-sensitive azo fluorophore, mathematical models were applied to spectral data to estimate the partition coefficient (Kx) and the binding capacity (Kb). genomicdiagnostics.com.au These models allow for the quantification of the spontaneity and nature of the binding and partitioning processes. genomicdiagnostics.com.au The development of such quantitative structure-activity relationships (QSARs) relies heavily on parameters like the partition coefficient to predict the in vivo behavior of xenobiotics. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org DFT calculations can provide detailed information about molecular properties including charge distribution, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). genomicdiagnostics.com.auacs.org This information is crucial for understanding chemical reactivity, stability, and intermolecular interactions. acs.org

For quaternary ammonium compounds, DFT studies have been used to understand their behavior at interfaces. Calculations on related compounds have shown that these molecules largely retain their positive charge, localized on the central nitrogen atom, upon adsorption to surfaces. genomicdiagnostics.com.au This contributes to significant repulsive forces between adjacent molecules. genomicdiagnostics.com.au Furthermore, DFT can elucidate the role of van der Waals interactions in the adsorption of these compounds. genomicdiagnostics.com.au While specific DFT studies focused solely on this compound are not widely published, the application of DFT to this class of molecules provides valuable insights into the electronic properties that govern its antimicrobial activity and surface interactions. genomicdiagnostics.com.au The theory is also applied in synergy with molecular mechanics to study drug-receptor interactions with greater chemical accuracy. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound ethyl sulphate |

| This compound bromide |

| Staphylococcus aureus |

| Penicillin |

| Cefoxitin |

| Ciprofloxacin |

| Bovine albumin |

| Bordetella pertussis |

| Vancomycin-resistant enterococci (VRE) |

| Vancomycin-susceptible enterococci (VSE) |

| Vaccinia virus |

| Bovine viral diarrhea virus (BVDV) |

| 2-propanol |

| 1-propanol |

Theoretical and Emerging Research Applications of Mecetronium in Advanced Materials and Systems

Mecetronium as a Reagent in Chemical Syntheses

This compound ethylsulfate (MES) is recognized as a versatile building block and a reagent in chemical syntheses, contributing to the creation of complex compounds biosynth.comgoong.com. Its utility in organic synthesis is noted, where it can serve as a reaction component biosynth.com. While specific reaction mechanisms and detailed product syntheses are areas of ongoing exploration, its role as a speciality chemical in research and development suggests its potential in facilitating various chemical transformations. The synthesis of this compound ethylsulfate itself typically involves the alkylation of a tertiary amine with an alkyl sulfate (B86663) or a quaternization reaction with an alkyl halide or sulfonate smolecule.com. The exploration of solvent-free methods in organic synthesis also presents potential avenues for utilizing such compounds researchgate.net.

Role as a Building Block and Scaffold in Drug Discovery Research

This compound ethylsulfate has been identified as a useful scaffold and building block in drug discovery research biosynth.comgoong.comolon-usa.comrsc.org. The concept of scaffolds is fundamental in medicinal chemistry, representing core structures that can be modified to create new molecules with desired pharmacological properties nih.govicr.ac.uk. This compound's quaternary ammonium (B1175870) structure, characterized by a positively charged nitrogen atom bonded to four organic groups, is key to its biological activity and potential applications ontosight.ai. Researchers are exploring how to incorporate such building blocks into compound libraries to facilitate Structure-Activity Relationship (SAR) studies and optimize lead compounds lifechemicals.comopenaccessgovernment.orgpsnnjp.org. The development of novel molecular scaffolds is crucial for generating new drug leads with improved potency, specificity, and reduced toxicity rsc.orgicr.ac.uk.

Integration into Drug Delivery Systems (Conceptual/Theoretical Research)

While direct applications are still largely conceptual, this compound's properties suggest potential integration into advanced drug delivery systems. As a quaternary ammonium compound, it possesses surfactant properties smolecule.comontosight.ai, which are often leveraged in the formulation of pharmaceuticals. The ability of quaternary ammonium compounds to interact with biological membranes is a key characteristic that could be explored in theoretical models for drug encapsulation and controlled release ontosight.ai. Research into nanoparticles and other delivery vehicles often involves compounds with amphiphilic properties, making this compound a candidate for theoretical exploration in this domain, although specific experimental data on its use in drug delivery systems is limited.

Applications in Surface Modification Techniques

This compound ethylsulfate has been investigated in the context of surface modification techniques, particularly concerning its antimicrobial properties researchgate.net. Studies have examined its persistent effects on transient microbiota on inert surfaces, noting that solutions containing this compound showed no persistent effect on transient flora in any of the trials researchgate.net. While this specific study did not find persistent activity, the broader field of surface functionalization involves altering surface properties using various chemical agents to impart desired characteristics such as antimicrobial resistance or biocompatibility kuleuven.beuniv-grenoble-alpes.fr. This compound's cationic nature could theoretically be utilized in electrostatic interactions for surface functionalization, though research in this specific application is nascent.

Potential in Radiotracer Development for Research Imaging (Preclinical/Theoretical)

The development of radiotracers for research imaging, particularly for preclinical studies, involves the synthesis of molecules that can carry radioactive isotopes and target specific biological sites missouri.eduiaea.orgopenmedscience.comnih.govnih.gov. This compound, as a chemical entity, could theoretically be modified or incorporated into larger molecular structures that are then radiolabeled. Quaternary ammonium compounds have been explored in various biological contexts, and their chemical modifiability makes them potential candidates for designing imaging agents. However, current research literature does not extensively detail this compound's specific application in radiotracer development; this remains a theoretical or preclinical research avenue.

Utilization in Microbiological Culture Media Research

This compound ethylsulfate is recognized for its antimicrobial activity and is utilized in culture media for microbiological studies biosynth.comsmolecule.comontosight.ai. Its role in culture media is primarily as an antibiotic or selective agent, helping to inhibit the growth of unwanted microorganisms or to select for specific bacterial strains biosynth.com. Research into new selective media aims to improve the isolation and identification of bacterial species, often by incorporating compounds with known antimicrobial properties nih.govscholarsresearchlibrary.com. This compound's broad-spectrum antimicrobial activity against bacteria, viruses, and fungi shreejipharmainternational.com makes it a candidate for inclusion in such research, although specific studies detailing novel media formulations with this compound are not widely published.

Historical Context and Evolution of Mecetronium Research Paradigms

Early Research on Quaternary Ammonium (B1175870) Compounds and Mecetronium Analogs

The investigation into the antimicrobial potential of quaternary ammonium compounds dates back to the early 20th century. In 1916, Jacobs and his colleagues published a series of papers describing the antimicrobial activities of various synthesized QACs. environex.net.au A significant breakthrough came in 1935 when Domagk reported on the enhanced antimicrobial efficacy of QACs when a long-chain alkyl group was attached to the quaternary nitrogen atom, thereby increasing their lipophilic character. environex.net.au This foundational research laid the groundwork for the development of a vast array of QACs, including this compound and its analogs.

The general structure of QACs, featuring a positively charged nitrogen atom, allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell lysis and death. environex.net.aumdpi.comnih.gov Early research focused on understanding the structure-activity relationship, particularly the influence of the length of the alkyl chain on antimicrobial effectiveness. mdpi.com For instance, research on gemini (B1671429) QACs demonstrated that those with 16-carbon alkyl chains were highly effective at inhibiting biofilm formation. mdpi.com this compound ethylsulfate, chemically identified as N-ethyl-N,N-dimethyl-1-hexadecanaminium ethyl sulfate (B86663), fits within this paradigm of long-chain QACs. chemspider.comclearsynth.com

Evolution of Research Focus on this compound's Antimicrobial Properties

The research on this compound and similar QACs has evolved to focus on their broad-spectrum antimicrobial activity. These compounds are effective against vegetative bacteria, enveloped viruses, and most yeasts and molds. environex.net.au this compound, often in a propanol-based formulation (PBM), is widely used as a hand disinfectant due to its well-established antimicrobial properties. d-nb.info

A key area of investigation has been the potential for microbial resistance to QACs. While no resistance to povidone-iodine (another common antiseptic) has been documented, studies have explored resistance development to PBM. d-nb.info One study observed a significant increase in the minimum inhibitory concentration (MIC) of PBM against Staphylococcus aureus after repeated exposure, indicating acquired resistance. d-nb.inforesearchgate.net This has led to further research into the mechanisms of resistance and the potential for cross-resistance with antibiotics. d-nb.inforesearchgate.net For example, a PBM-resistant mutant of S. aureus also developed resistance to penicillin, cefoxitin, and ciprofloxacin (B1669076). d-nb.inforesearchgate.net

The mode of action of QACs like this compound involves several steps:

Adsorption onto and diffusion through the cell wall. environex.net.au

Binding to and disruption of the cytoplasmic membrane. environex.net.au

Release of low molecular weight cytoplasmic components. environex.net.au

Degradation of cellular contents such as proteins and nucleic acids. environex.net.au

Cell lysis initiated by autolytic enzymes, ultimately leading to cell death. environex.net.au

Development of Standardized Research Protocols for Efficacy Assessment

The need for reliable and reproducible methods to evaluate the effectiveness of disinfectants like this compound has led to the development of standardized research protocols. The Association of Official Agricultural Chemists (AOAC) International has established standards, such as the use-dilution test, to validate the efficacy claims of disinfectant manufacturers. lumenlearning.com This test involves exposing stainless steel cylinders contaminated with a target microorganism to various concentrations of the disinfectant. lumenlearning.com

In Europe, the European Committee for Standardization (CEN) Technical Committee 216 (CEN/TC 216) has developed a framework of standards for testing chemical disinfectants and antiseptics. nih.gov These standards utilize a set of surrogate test organisms to determine the bactericidal, yeasticidal, fungicidal, and virucidal efficacy of a product. nih.gov For instance, a disinfectant claiming "virucidal activity against enveloped viruses" must be effective against the modified vaccinia virus Ankara (MVA) as a surrogate. nih.gov

These standardized protocols are crucial for ensuring that disinfectants meet specific efficacy requirements for different applications, from healthcare settings to domestic use. nih.govsteris-ast.com The protocols consider various factors that can influence disinfectant potency, including exposure time, concentration, temperature, and pH. lumenlearning.com For example, the PN-EN 16615:2015 standard is specifically designed to assess the efficacy of disinfectants applied via wipes on non-porous surfaces. researchgate.net The development of such detailed and stringent testing methods represents a significant advancement in ensuring the reliability of disinfectant products. researchgate.net

Current Research Trends and Future Directions in this compound Studies

Current research on this compound and other QACs is multifaceted, addressing concerns about antimicrobial resistance, environmental impact, and the development of new applications. rsc.orgresearchgate.netrsc.org A major focus is on the development of "soft QACs," which are designed for enhanced biodegradability to mitigate environmental accumulation and the potential for resistance. rsc.org

Researchers are also exploring novel applications for QACs, including their incorporation into antimicrobial coatings for medical devices and other surfaces. rsc.orgmdpi.com There is growing interest in developing dual-function antibacterial coatings and investigating the synergistic effects of QACs with other antimicrobial agents to enhance efficacy and combat resistance. rsc.orgmdpi.com

Future research directions include:

A deeper investigation into the antibacterial mechanisms of action of new-generation QACs. rsc.org

Exploration of the environmental degradation pathways of QACs to ensure their ecological safety. rsc.org

The development of polymeric QACs and their use as ionic liquids. researchgate.net

A comprehensive assessment of the structure-activity relationship to design more effective and safer QACs. rsc.org

Studies on the potential for QACs to contribute to the formation of disinfection byproducts in water treatment processes. unlv.edu

The ongoing COVID-19 pandemic has led to an increased use of QAC-based disinfectants, further highlighting the need for continued research into their environmental fate and potential long-term impacts. researchgate.netrsc.org

Q & A

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate this compound’s sublethal effects on microbial physiology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.